

2,4,5-Trichloropyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactions, and applications of **2,4,5-trichloropyrimidine**, a versatile heterocyclic building block pivotal in medicinal chemistry and materials science. This document provides a consolidated resource of its chemical properties, detailed experimental protocols for its key transformations, and its role in the development of targeted therapies.

Properties of 2,4,5-Trichloropyrimidine

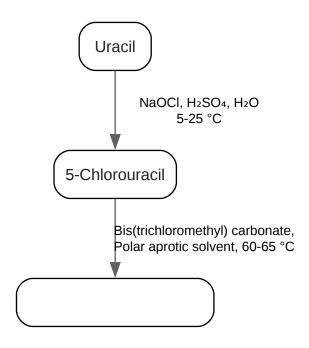
2,4,5-Trichloropyrimidine is a highly reactive compound due to the presence of three chlorine atoms on the pyrimidine ring, making it an excellent substrate for nucleophilic substitution and cross-coupling reactions. Its physical and chemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	5750-76-5	[1]
Molecular Formula	C4HCl3N2	[1]
Molecular Weight	183.42 g/mol	[2]
Appearance	Colorless to light orange to yellow clear liquid	[1]
Density	1.6001 g/mL at 25 °C	[3]
Boiling Point	96 °C at 12 mmHg	[1]
Refractive Index	n20/D 1.574	[3]
Solubility	Not miscible or difficult to mix in water	[3][4]

Synthesis of 2,4,5-Trichloropyrimidine

The synthesis of **2,4,5-trichloropyrimidine** is commonly achieved through the chlorination of uracil or its derivatives. The following diagram illustrates a typical synthetic route.



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Diagram 1: Synthesis of **2,4,5-Trichloropyrimidine** from Uracil.

Experimental Protocol: Synthesis from Uracil

A common and effective method for the preparation of **2,4,5-trichloropyrimidine** starts from uracil.[5]

Step 1: Synthesis of 5-Chlorouracil

- Add water to a reactor and cool.
- Slowly add 98% sulfuric acid while stirring and maintaining a low temperature.
- Cool the mixture to 30-35 °C and add uracil.
- Under cooling and stirring, add an aqueous solution of sodium hypochlorite and react at 5-25
 °C until the uracil is completely consumed.
- Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C.
- Filter the solid and dry to obtain 5-chlorouracil.[5]

Step 2: Synthesis of **2,4,5-Trichloropyrimidine**

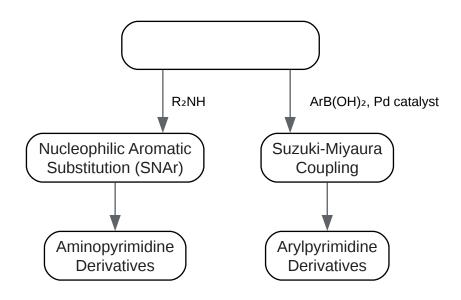
- To a solution of 5-chlorouracil in a polar aprotic solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran), add bis(trichloromethyl) carbonate.[5]
- Heat the mixture to 60-65 °C and stir until the 5-chlorouracil is completely reacted.
- Cool the reaction to room temperature, add water, and separate the organic layer.
- Concentrate the organic layer to obtain 2,4,5-trichloropyrimidine.[5]

An alternative chlorinating agent for the second step is thionyl chloride in dichloroethane, followed by reflux.[6]

Chemical Reactivity and Key Reactions



The electron-deficient nature of the pyrimidine ring, further enhanced by the three chlorine atoms, makes **2,4,5-trichloropyrimidine** highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions C4 and C2 are the most reactive sites. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely employed to introduce carbon-carbon bonds.



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Diagram 2: Key Reactions of **2,4,5-Trichloropyrimidine**.

Nucleophilic Aromatic Substitution (SNAr)

The regioselectivity of nucleophilic substitution on **2,4,5-trichloropyrimidine** is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most susceptible to attack by amines.

Typical Reaction Conditions for Amination:



Nucleophile	Solvent	Base	Temperatur e	Product Regioselect ivity	Reference
Pyrrolidine	H₂O/HPMC	КОН	Room Temp.	C4- substitution	[7]
Various Amines	DMF	-	-	C4- substitution observed	[7]
Tertiary Amines	-	-	-	C2-selectivity	[8]

Experimental Protocol: SNAr with Pyrrolidine

The following protocol describes the reaction of **2,4,5-trichloropyrimidine** with pyrrolidine in an aqueous medium using hydroxypropyl methylcellulose (HPMC) as an additive.[7]

- Prepare a 0.1 wt% solution of HPMC in deionized water.
- In a reaction vial, add the HPMC solution (0.5 mL).
- Add **2,4,5-trichloropyrimidine** (57 μL, 0.5 mmol).
- Add pyrrolidine (41 μL, 0.5 mmol) followed by potassium hydroxide (28 mg, 0.5 mmol).
- Stir the reaction at room temperature for 20 minutes.
- Upon completion, extract the product with a suitable organic solvent (e.g., DCM).[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of aryl-substituted pyrimidines from **2,4,5-trichloropyrimidine**. The regioselectivity can be controlled by the reaction conditions.

Typical Reaction Conditions for Suzuki Coupling:



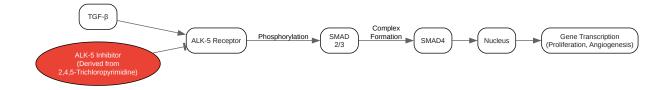
Boronic Acid	Catalyst	Base	Solvent	Temperat ure	Product Regiosele ctivity	Referenc e
Arylboronic acids	Pd(PPh3)2 Cl2	K₂CO₃ (aq)	Dioxane	60-80 °C	C4/C6 > C2	[9]
Phenylboro nic acid	Pd(PPh3)4	K ₂ CO ₃	Toluene/Et OH/H ₂ O	55 °C	C4- substitution	[10]

Applications in Drug Discovery

2,4,5-Trichloropyrimidine is a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy.[11] Its derivatives have been extensively explored as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[11]

ALK-5 Inhibitors

Activin receptor-like kinase 5 (ALK-5) is a member of the TGF-β receptor family and is implicated in cancer progression.[12] Small molecule inhibitors of ALK-5, often synthesized from **2,4,5-trichloropyrimidine**, can block the downstream signaling cascade.



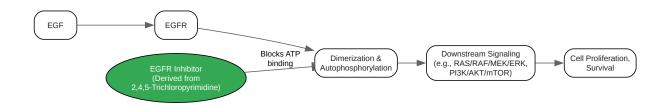
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Diagram 3: Simplified ALK-5 Signaling Pathway and Inhibition.

EGFR Inhibitors



The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology.[13] Pyrimidine derivatives are a prominent class of EGFR tyrosine kinase inhibitors (TKIs).[14] **2,4,5- Trichloropyrimidine** serves as a scaffold for the synthesis of potent and selective EGFR inhibitors.[11]



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Diagram 4: Simplified EGFR Signaling Pathway and Inhibition.

Spectroscopic Data

The characterization of **2,4,5-trichloropyrimidine** is confirmed by various spectroscopic techniques.

Technique	Key Data Points	Reference
Mass Spec.	m/z top peak: 182	[2]
IR Spec.	Key bands analogous to benzene ring stretching modes observed.	[15]

Safety Information

2,4,5-Trichloropyrimidine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).



This guide provides a foundational understanding of **2,4,5-trichloropyrimidine** as a key heterocyclic building block. Its versatile reactivity continues to be exploited in the synthesis of novel compounds with significant potential in medicine and materials science.

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